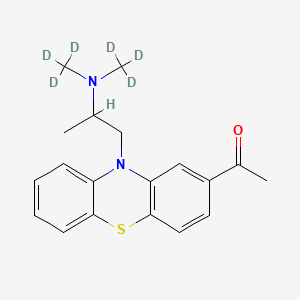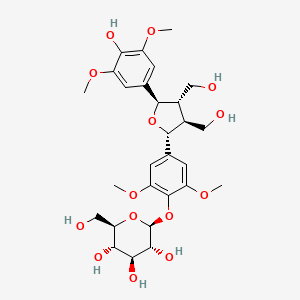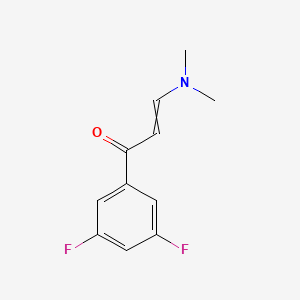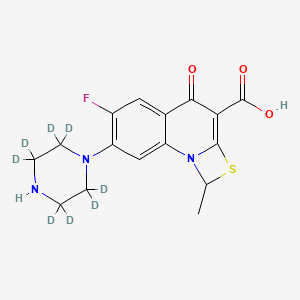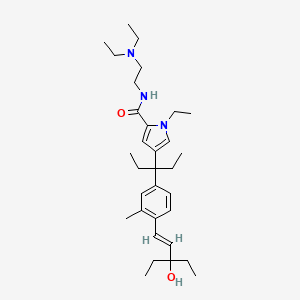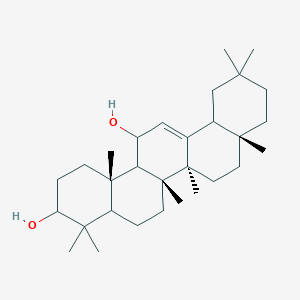
PROTAC MDM2 Degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC MDM2 Degrader-4 is a compound designed using proteolysis-targeting chimera (PROTAC) technology to degrade Mouse Double Minute 2 homolog (MDM2). This compound combines a powerful MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . MDM2 is an oncogenic E3 ligase that effectively degrades the tumor suppressor p53, making it a significant target in cancer therapy .
Preparation Methods
The synthesis of PROTAC MDM2 Degrader-4 involves several steps:
Design and Synthesis of the MDM2 Inhibitor: The MDM2 inhibitor is synthesized using standard organic synthesis techniques.
Linker Attachment: A linker is attached to the MDM2 inhibitor. This step requires precise control of reaction conditions to ensure the correct attachment.
E3 Ligase Ligand Attachment: The final step involves attaching the E3 ligase ligand to the linker-MDM2 inhibitor complex.
For industrial production, the compound is typically prepared in a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with deionized water .
Chemical Reactions Analysis
PROTAC MDM2 Degrader-4 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of MDM2, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, MDM2 is targeted for degradation by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors . The major product formed from these reactions is the degraded MDM2 protein .
Scientific Research Applications
PROTAC MDM2 Degrader-4 has several scientific research applications:
Cancer Therapy: It is used to degrade MDM2, thereby reactivating p53 and inducing apoptosis in cancer cells.
Drug Discovery: It serves as a model compound for developing new PROTAC-based therapies targeting other oncogenic proteins.
Biological Research: It is used to study the role of MDM2 in various cellular processes and diseases.
Mechanism of Action
PROTAC MDM2 Degrader-4 exerts its effects by inducing the degradation of MDM2. The compound binds to both MDM2 and an E3 ubiquitin ligase, bringing them into proximity. This proximity allows the E3 ligase to ubiquitinate MDM2, marking it for degradation by the proteasome . This degradation leads to the accumulation of wild-type p53 protein, which activates p53 transcriptional activity and induces apoptosis in cancer cells .
Comparison with Similar Compounds
PROTAC MDM2 Degrader-4 is unique compared to other MDM2 inhibitors due to its ability to induce degradation rather than merely inhibiting MDM2. Similar compounds include:
MS3227: Another PROTAC-based MDM2 degrader that targets MDM2 by recruiting the E3 ligase Von Hippel-Lindau.
A1874: A nutlin-based PROTAC that degrades BRD4 protein and stabilizes the p53 gene.
These compounds highlight the versatility and potential of PROTAC technology in targeting oncogenic proteins for degradation.
Properties
Molecular Formula |
C70H74Cl4N8O14 |
|---|---|
Molecular Weight |
1393.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate |
InChI |
InChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1 |
InChI Key |
QEEHXVDZCBZARJ-ADRSHWTGSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



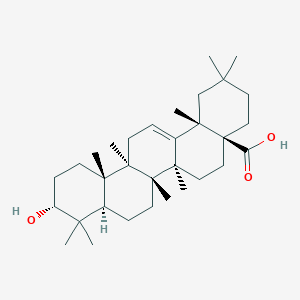
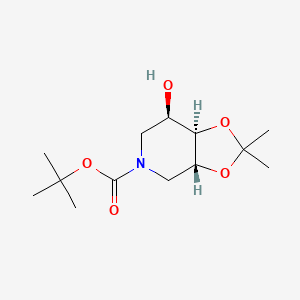

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
